molecular formula C19H20N2O2S B2843876 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-49-3

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2843876
CAS No.: 952861-49-3
M. Wt: 340.44
InChI Key: YRUBHONEFGPNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It seems to contain a quinoxaline core, which is a type of heterocyclic compound. The “p-tolylthio” and “butanoyl” groups are likely attached to this core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the thioether group (“-S-”) could potentially be oxidized, and the carbonyl group (“-C=O”) could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could influence its solubility, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Quinoxaline derivatives, such as the 3,4-dihydroquinoxalin-2(1H)-ones, are synthesized through various methods and are essential in medicinal chemistry due to their wide range of biological activities. A study on the switchable highly regioselective synthesis of these derivatives from o-phenylenediamines and aroylpyruvates discussed the compounds' significant physical and pharmaceutical applications. The methodologies developed offer simple and highly selective synthesis processes, highlighting the derivatives' importance in creating pharmaceutically active molecules (Dobiáš et al., 2017).

Green Chemistry in Synthesis

  • In the realm of green chemistry, glycerol has been used as a biodegradable and reusable medium for the synthesis of 4H-pyrans under catalyst-free conditions. This study demonstrates an environmentally friendly approach to synthesizing heterocyclic compounds, which can be linked to the broader applications of quinoxaline derivatives in producing various biologically active molecules (Safaei et al., 2012).

Metal-Free Synthesis

  • A metal-free synthesis method for 3-aminoquinoxalinones from quinoxalinones and amines highlights the versatility and functional group tolerance of this approach. Such metal-free conditions are crucial for creating pharmaceutically relevant molecules, offering insights into the synthesis pathways that could be applied to the compound (Gupta et al., 2017).

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-8-10-15(11-9-14)24-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBHONEFGPNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.